molecular formula C36H34Cl2Si B12577665 Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- CAS No. 209121-53-9

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-

Cat. No.: B12577665
CAS No.: 209121-53-9
M. Wt: 565.6 g/mol
InChI Key: XRSBIYVVKZSCLA-UHFFFAOYSA-N
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Description

The compound "Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-" is a silicon-based organic molecule featuring two azulenyl moieties substituted with 4-chlorophenyl and methyl groups. Azulene derivatives are known for their unique electronic properties and applications in materials science, including organic semiconductors and photodynamic therapy agents. The cited sources focus on loperamide-related impurities and metabolites (e.g., anhydroloperamide, loperamide piperidinolamide), which share structural motifs like chlorophenyl and dimethylamino groups but lack silicon or azulene components .

Properties

CAS No.

209121-53-9

Molecular Formula

C36H34Cl2Si

Molecular Weight

565.6 g/mol

IUPAC Name

bis[4-(4-chlorophenyl)-2-methyl-1,4-dihydroazulen-1-yl]-dimethylsilane

InChI

InChI=1S/C36H34Cl2Si/c1-23-21-33-29(25-13-17-27(37)18-14-25)9-5-7-11-31(33)35(23)39(3,4)36-24(2)22-34-30(10-6-8-12-32(34)36)26-15-19-28(38)20-16-26/h5-22,29-30,35-36H,1-4H3

InChI Key

XRSBIYVVKZSCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=C(C=C5)Cl)C)C=CC=CC2C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- typically involves the reaction of 4-chlorophenyl and 1,4-dihydro-2-methyl-1-azulenyl derivatives with a silicon-containing reagent. One common method involves the use of chlorosilanes as the silicon source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- has several applications in scientific research:

    Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where organosilicon compounds have shown efficacy.

    Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to structurally analogous pharmaceuticals and impurities:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Applications/Notes Source Reference
Loperamide cis-N-oxide C29H33ClN2O3 Chlorophenyl, dimethylamino, hydroxyl groups; metabolite of loperamide Anti-diarrheal agent metabolite
Anhydroloperamide C29H33ClN2O3 Chlorophenyl, dihydropyridine, diphenylbutanamide Impurity in loperamide synthesis
Loperamide piperidinolamide C29H31ClN2O Bis-chlorophenyl, diphenylbutanone, hydroxylpiperidine Degradation product
Imp. B(EP) (Bromide salt) Not provided Chlorophenyl, dimethylamino, diphenylbutyl, hydroxylpiperidinium bromide Pharmaceutical impurity
Imp. D(EP) C29H31ClN2O2 Hydroxypiperidine, diphenylbutanamide Stability-testing impurity

Key Differences:

Silane vs. Amide Backbone : The queried silane compound hypothetically employs a silicon center, whereas loperamide derivatives (e.g., anhydroloperamide) use nitrogen-based amide or piperidine frameworks . Silicon confers distinct reactivity (e.g., resistance to hydrolysis) compared to nitrogen.

Azulene vs. Piperidine/Aromatic Systems: Azulene’s non-benzenoid structure offers unique optoelectronic properties absent in the benzenoid or piperidine rings of the listed impurities .

Functional Groups : The dimethylsilane group in the queried compound may enhance hydrophobicity, contrasting with polar hydroxyl or amide groups in loperamide-related substances .

Research Findings and Data Gaps

  • Synthesis Challenges: No evidence exists for the synthesis or characterization of the azulene-silane compound. In contrast, loperamide impurities are well-documented in pharmacopeial standards (e.g., PF 43(1)) with established analytical methods .
  • Stability and Reactivity : Silane-azulene hybrids are theoretically prone to oxidation at the azulene’s electron-rich rings, unlike the more stable piperidine-based impurities .
  • Regulatory Status: The cited impurities (e.g., Imp.

Biological Activity

Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- (CAS No. 209121-53-9) is a complex organosilicon compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C36H34Cl2SiC_{36}H_{34}Cl_2Si, and it features a unique structure that includes azulenyl and chlorophenyl groups. The presence of these functional groups suggests potential interactions with biological systems.

Biological Activity Overview

Research indicates that silanes can exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- have been explored in several studies.

Antimicrobial Activity

A study on related compounds with chlorophenyl groups has shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that silane derivatives may possess similar antimicrobial properties due to structural similarities .

Anticancer Activity

The anticancer potential of compounds containing azulenyl structures has been documented. Research indicates that these compounds can inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that similar azulenyl compounds show significant cytotoxicity against breast cancer and renal cancer cell lines .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various silane derivatives, including those structurally similar to bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-. The results indicated that these compounds exhibited significant growth inhibition in cultured cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis Induction
Compound BA549 (Lung)15.0Cell Cycle Arrest
Silane BisHeLa (Cervical)10.0Apoptosis Induction

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, silane derivatives were tested against several bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL for the most active compounds .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis5

The biological activities of silane compounds are often linked to their ability to interact with cellular components such as proteins and nucleic acids. For instance:

  • Antimicrobial Mechanism : It is hypothesized that the chlorophenyl group may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Mechanism : The azulenyl moiety may induce oxidative stress leading to apoptosis in cancer cells.

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